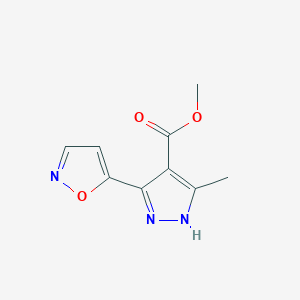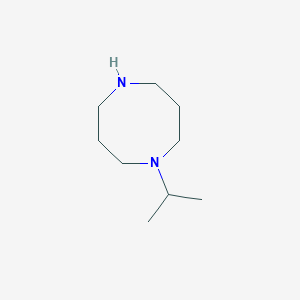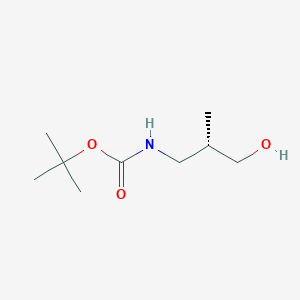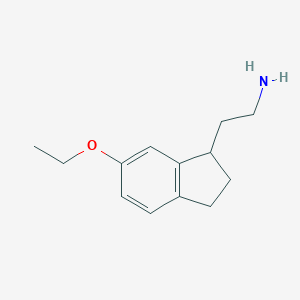
Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Scientific Research Applications
Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate has been extensively used in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to have potential applications in the treatment of cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). It has also been suggested that this compound may have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It has also been extensively studied and its properties are well understood. However, there are some limitations to its use in lab experiments. It is a relatively expensive compound and may not be readily available in some labs.
Future Directions
There are several future directions for the study of Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate. One potential direction is the further investigation of its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another potential direction is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.
Synthesis Methods
Methyl 3-Isoxazol-5-Yl-5-Methyl-1h-Pyrazole-4-Carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-methylisoxazole-5-carboxylic acid with 4-hydrazinyl-5-methyl-1H-pyrazole in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous DMF (N,N-dimethylformamide). The resulting product is this compound.
properties
CAS RN |
175277-15-3 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 5-methyl-3-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14-2)8(12-11-5)6-3-4-10-15-6/h3-4H,1-2H3,(H,11,12) |
InChI Key |
ATKIWUMRVKGZOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C2=CC=NO2)C(=O)OC |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=NO2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)


![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)



![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)

![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)



![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)